molecular formula C8H5ClO3 B8682227 4-chloro-1,3-dioxaindane-5-carbaldehyde

4-chloro-1,3-dioxaindane-5-carbaldehyde

Cat. No.: B8682227
M. Wt: 184.57 g/mol
InChI Key: GDHUXXBYBFDJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,3-dioxaindane-5-carbaldehyde is a bicyclic heteroaromatic compound featuring a fused dioxane-indane framework with a chlorine atom at position 4 and a formyl group at position 3.

Properties

Molecular Formula

C8H5ClO3

Molecular Weight

184.57 g/mol

IUPAC Name

4-chloro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H5ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2

InChI Key

GDHUXXBYBFDJAE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-1,3-dioxaindane-5-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 4-chloro-1,3-dioxaindane-5-carbaldehyde often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-chloro-1,3-dioxaindane-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-1,3-dioxaindane-5-carbaldehyde with structurally related carbaldehydes, focusing on molecular features, synthesis pathways, and applications.

Structural Analogues and Key Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
4-Chloro-1,3-dioxaindane-5-carbaldehyde Dioxaindane Cl (C4), CHO (C5) C₉H₅ClO₃ 200.59* Hypothesized: Drug intermediates N/A
5-Chloro-1-(4-chlorobenzyl)-6-oxo-pyridine-3-carbaldehyde Pyridine Cl (C5), Cl-benzyl (C1), CHO (C3) C₁₃H₈Cl₂NO₂ 302.11 Antimicrobial/antifungal research
5-Chloro-1-(2,5-dimethylphenyl)-pyrazole-4-carbaldehyde Pyrazole Cl (C5), dimethylphenyl (C1), CHO (C4) C₁₃H₁₂ClN₂O 248.71 Intermediate in agrochemical synthesis
4-Chloro-1,3-dimethyl-pyrazole-5-carbaldehyde Pyrazole Cl (C4), CH₃ (C1, C3), CHO (C5) C₆H₇ClN₂O 158.59 Fluorescent dye precursors
5-Chloro-1H-indole-3-carbaldehyde Indole Cl (C5), CHO (C3) C₉H₆ClNO 195.61 Crystal engineering, ligand design

*Calculated based on analogous structures.

Functional Differences

  • Electrophilicity : The formyl group in pyridine derivatives (e.g., ) exhibits higher electrophilicity than in pyrazoles due to electron-withdrawing effects of the aromatic nitrogen.
  • Steric Hindrance : Bulky substituents (e.g., 2,4-dichlorobenzyl in ) reduce reactivity at the carbonyl site compared to smaller analogues like 4-chloro-1,3-dimethyl-pyrazole-5-carbaldehyde .
  • Thermal Stability : Pyrazole-based carbaldehydes (e.g., ) show greater thermal stability than indole derivatives, likely due to resonance stabilization in the heterocycle.

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